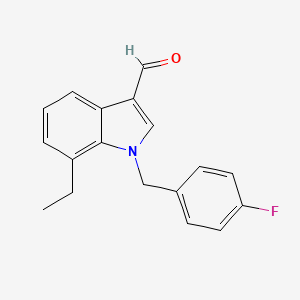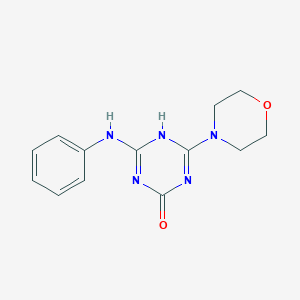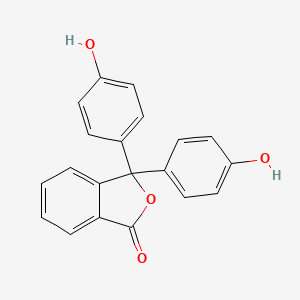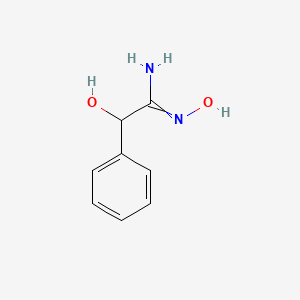
N'-phenyl-N-(1,2,4-triazol-4-yl)carbamimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “N'-phenyl-N-(1,2,4-triazol-4-yl)carbamimidothioic acid” is sulfuric acid. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is a colorless, odorless, and viscous liquid that is soluble in water at all concentrations. Sulfuric acid is one of the most important industrial chemicals and is used in a wide range of applications, including in the manufacture of fertilizers, in petroleum refining, in wastewater processing, and in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Sulfuric acid is commonly produced by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form sulfuric acid. The reaction conditions typically involve the use of a vanadium oxide (V₂O₅) catalyst at high temperatures (around 450°C) and pressures.
The overall reaction can be summarized as follows:
- S + O₂ → SO₂
- 2 SO₂ + O₂ → 2 SO₃ (catalyzed by V₂O₅)
- SO₃ + H₂O → H₂SO₄
Industrial Production Methods
In industrial settings, sulfuric acid is produced in large quantities using the contact process. The process involves several stages, including the burning of sulfur or pyrite to produce sulfur dioxide, the catalytic oxidation of sulfur dioxide to sulfur trioxide, and the absorption of sulfur trioxide in water to produce sulfuric acid. The process is highly efficient and can produce sulfuric acid with a concentration of up to 98%.
化学反応の分析
Types of Reactions
Sulfuric acid undergoes a variety of chemical reactions, including:
Oxidation: Sulfuric acid can act as an oxidizing agent, particularly at high concentrations.
Reduction: Sulfuric acid can be reduced to sulfur dioxide (SO₂) or hydrogen sulfide (H₂S) under certain conditions.
Substitution: Sulfuric acid can participate in substitution reactions, such as the sulfonation of organic compounds.
Common Reagents and Conditions
Oxidation: Concentrated sulfuric acid can oxidize metals such as copper and zinc, producing sulfur dioxide and metal sulfates.
Reduction: Sulfuric acid can be reduced by reducing agents such as hydrogen gas or metals like zinc.
Substitution: Sulfuric acid is commonly used in the sulfonation of aromatic compounds, where it acts as a sulfonating agent.
Major Products Formed
Oxidation: Metal sulfates and sulfur dioxide.
Reduction: Sulfur dioxide and hydrogen sulfide.
Substitution: Sulfonated organic compounds.
科学的研究の応用
Sulfuric acid has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and dehydrating agent in various chemical reactions.
Biology: Used in the preparation of biological samples for analysis.
Medicine: Used in the synthesis of pharmaceuticals and in the production of medical-grade chemicals.
Industry: Used in the manufacture of fertilizers, explosives, dyes, and detergents.
作用機序
Sulfuric acid exerts its effects primarily through its strong acidic and dehydrating properties. It can protonate and dehydrate a wide range of compounds, leading to various chemical transformations. The molecular targets of sulfuric acid include organic and inorganic compounds that can undergo protonation or dehydration.
類似化合物との比較
Sulfuric acid can be compared with other strong acids such as hydrochloric acid (HCl) and nitric acid (HNO₃). While all three acids are strong and highly corrosive, sulfuric acid is unique in its ability to act as both an oxidizing agent and a dehydrating agent. Additionally, sulfuric acid has a higher boiling point and is less volatile than hydrochloric acid and nitric acid.
List of Similar Compounds
- Hydrochloric acid (HCl)
- Nitric acid (HNO₃)
- Phosphoric acid (H₃PO₄)
特性
IUPAC Name |
N'-phenyl-N-(1,2,4-triazol-4-yl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H,(H2,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIFSZUVDCQREY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(NN2C=NN=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(NN2C=NN=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B7763777.png)



![N'-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine;hydrochloride](/img/structure/B7763804.png)









